Methyl 3-phenyl-2-[(4-phenylbenzoyl)amino]propanoate
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Overview
Description
Methyl 3-phenyl-2-[(4-phenylbenzoyl)amino]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group, a phenyl group, and a benzoyl amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-phenyl-2-[(4-phenylbenzoyl)amino]propanoate typically involves the esterification of 3-phenyl-2-[(4-phenylbenzoyl)amino]propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-phenyl-2-[(4-phenylbenzoyl)amino]propanoic acid+methanolacid catalystMethyl 3-phenyl-2-[(4-phenylbenzoyl)amino]propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reagents and solvents is essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-phenyl-2-[(4-phenylbenzoyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols or amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols or amines
Substitution: Various substituted esters or amides
Scientific Research Applications
Methyl 3-phenyl-2-[(4-phenylbenzoyl)amino]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-phenyl-2-[(4-phenylbenzoyl)amino]propanoate involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-phenyl-2-(phenylformamido)propanoate
- Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
Uniqueness
Methyl 3-phenyl-2-[(4-phenylbenzoyl)amino]propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of ester, phenyl, and benzoyl amide groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 3-phenyl-2-[(4-phenylbenzoyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-27-23(26)21(16-17-8-4-2-5-9-17)24-22(25)20-14-12-19(13-15-20)18-10-6-3-7-11-18/h2-15,21H,16H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSRDXFAVJOPOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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